4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Overview
Description
“4-(2-Chloro-1,1,2-trifluoroethoxy)aniline” is a chemical compound with the molecular formula C9H6ClF6NO2 . It is also known as "3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine" . This compound is used as an intermediate for the pesticide fluorourea .
Synthesis Analysis
The synthesis of “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline” involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether . This process occurs in an alkaline environment to obtain an intermediate, which then reacts with 2,6-difluorophenylacetonitrile to obtain the pure product .Molecular Structure Analysis
The molecular structure of “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline” has been studied through both experimental and theoretical vibrational analysis, using Fourier Transform-Infrared and Fourier Transform-Raman techniques.Physical And Chemical Properties Analysis
“4-(2-Chloro-1,1,2-trifluoroethoxy)aniline” is a solid and insoluble in water . It has a boiling point of 294 °C, a density of 1.546, and a flash point of 131 °C .Scientific Research Applications
1. Agrochemical and Pharmaceutical Industries
- Summary of Application: Compounds with similar structures to “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline”, such as trifluoromethylpyridines, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
- Methods of Application: The synthesis and applications of these compounds involve complex chemical reactions. The major use of these derivatives is in the protection of crops from pests .
- Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
2. Organic Synthesis
- Summary of Application: Compounds with similar structures to “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline” have been utilized in organic synthesis, serving as intermediates in the synthesis of complex molecules.
- Methods of Application: Their unique reactive sites can be leveraged for building molecular frameworks, particularly in pharmaceuticals and agrochemicals.
3. Biological Applications
- Summary of Application: Compounds similar to “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline”, such as 2-(trifluoromethoxy)aniline, have been used in the synthesis of novel Schiff bases . These Schiff bases have shown a range of biological activities, including antibacterial, antifungal, antimalarial, anti-trypanosomal, and anti-HIV activities .
- Methods of Application: The Schiff bases were synthesized by reacting 2-(trifluoromethoxy)aniline with different aromatic aldehydes . The pharmacological properties of the compounds were then investigated .
- Results or Outcomes: The compounds showed good to moderate activity against a range of bacterial species and fungi . One compound showed greater antimalarial and anti-trypanosomal properties with very low to no cytotoxic effects against HeLa cells . All the tested compounds demonstrated good activity against HIV type-1 .
4. Pesticide Production
- Summary of Application: 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline is used as an intermediate for the pesticide fluorourea .
- Methods of Application: The compound can be obtained by etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol .
5. Fourier-Transform Infrared and FT-Raman Spectra
- Summary of Application: Compounds similar to “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline”, such as 4-chloro-2-(trifluoromethyl)aniline, have been studied using Fourier-transform (FT) infrared and FT-Raman spectra .
- Methods of Application: The compound was subjected to FT infrared and FT-Raman spectroscopic analysis .
6. Pesticide Synthesis
- Summary of Application: Compounds similar to “4-(2-Chloro-1,1,2-trifluoroethoxy)aniline”, such as 2-{2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-1,3-cyclohexanedione, are used in the synthesis of pesticides like tembotrione .
- Methods of Application: The compound can be obtained by reacting appropriate precursors .
properties
IUPAC Name |
4-(2-chloro-1,1,2-trifluoroethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJGYZGOFPUZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(F)Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303446 | |
Record name | 4-(2-chloro-1,1,2-trifluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-1,1,2-trifluoroethoxy)aniline | |
CAS RN |
403-61-2 | |
Record name | 403-61-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158368 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-chloro-1,1,2-trifluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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